molecular formula C21H14Cl9N3O6 B12629160 2,6-Dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid CAS No. 921930-70-3

2,6-Dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid

Cat. No.: B12629160
CAS No.: 921930-70-3
M. Wt: 723.4 g/mol
InChI Key: CVMQWJUPWWACND-UHFFFAOYSA-N
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Description

2,6-Dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid: is a compound that combines the structural features of both 2,6-dipyridin-2-ylpyridine and 2,2,2-trichloroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dipyridin-2-ylpyridine typically involves the reaction of pyridine derivatives under specific conditions. For instance, one common method involves the use of pyridine-2,6-dicarboxylic acid as a starting material, which undergoes cyclization and subsequent functionalization to yield the desired product .

Industrial Production Methods: Industrial production of 2,6-dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

Chemistry: In chemistry, 2,6-dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology: In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms .

Medicine: The compound’s unique chemical properties are explored for potential therapeutic applications. Research is ongoing to determine its efficacy and safety in various medical treatments .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes .

Mechanism of Action

The mechanism by which 2,6-dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can induce conformational changes in these targets, affecting their activity and function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Uniqueness: 2,6-dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid is unique due to the presence of both pyridine and trichloroacetic acid functionalities. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

CAS No.

921930-70-3

Molecular Formula

C21H14Cl9N3O6

Molecular Weight

723.4 g/mol

IUPAC Name

2,6-dipyridin-2-ylpyridine;2,2,2-trichloroacetic acid

InChI

InChI=1S/C15H11N3.3C2HCl3O2/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;3*3-2(4,5)1(6)7/h1-11H;3*(H,6,7)

InChI Key

CVMQWJUPWWACND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.C(=O)(C(Cl)(Cl)Cl)O.C(=O)(C(Cl)(Cl)Cl)O.C(=O)(C(Cl)(Cl)Cl)O

Origin of Product

United States

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